3-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3-bromobenzoate
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Overview
Description
3-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 3-BROMOBENZOATE is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 3-BROMOBENZOATE typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 3-BROMOBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
3-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 3-BROMOBENZOATE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 3-BROMOBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate
- 2-METHOXY-4-{(E)-[(4-{[(4-METHYLPHENYL)SULFONYL]AMINO}BENZOYL)HYDRAZONO]METHYL}PHENYL 3-BROMOBENZOATE
Uniqueness
3-[(E)-({2-[4-(2,4,4-TRIMETHYLPENTAN-2-YL)PHENOXY]ACETAMIDO}IMINO)METHYL]PHENYL 3-BROMOBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C30H33BrN2O4 |
---|---|
Molecular Weight |
565.5 g/mol |
IUPAC Name |
[3-[(E)-[[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C30H33BrN2O4/c1-29(2,3)20-30(4,5)23-12-14-25(15-13-23)36-19-27(34)33-32-18-21-8-6-11-26(16-21)37-28(35)22-9-7-10-24(31)17-22/h6-18H,19-20H2,1-5H3,(H,33,34)/b32-18+ |
InChI Key |
RSFQFLXSELLTBG-KCSSXMTESA-N |
Isomeric SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)Br |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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